5-Iodofuran-2-carboximidamide hydrochloride
Description
Significance of Imidamide Functionalities in Molecular Interactions
The imidamide group, also known as a carboximidamide or amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functionality is a key structural element in many therapeutic agents due to its ability to participate in crucial molecular interactions. researchgate.net Amidines can act as bioisosteres of other functional groups and are known to be involved in binding to enzymes and receptors. researchgate.net For instance, derivatives of imidamide have been investigated as potent inhibitors of enzymes such as nitric oxide synthase (NOS), where the imidamide moiety plays a critical role in binding to the active site. ijsrst.com
Role of Iodine Substituents in Chemical Probe Design and Synthetic Strategies
The incorporation of an iodine atom into an organic molecule significantly influences its chemical and physical properties. In the context of 5-Iodofuran-2-carboximidamide hydrochloride, the iodine substituent serves multiple purposes. From a synthetic standpoint, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in cross-coupling reactions. researchgate.net This facilitates the synthesis of more complex molecules by allowing for the introduction of various other functional groups at the iodinated position. researchgate.net In the realm of chemical biology and drug design, iodine can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of a ligand-protein complex. Furthermore, halogen atoms like iodine can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its biological target. nih.gov
Overview of Research Trajectories for this compound
The specific research applications of this compound are still being explored, but based on the properties of its constituent parts and studies on analogous compounds, several promising research trajectories can be identified. A primary area of investigation is its potential as an inhibitor of nitric oxide synthases (NOS). researchgate.net The overproduction of nitric oxide is implicated in a variety of pathological conditions, and selective NOS inhibitors are of significant therapeutic interest. rsc.org The structural similarity of the furan-2-carboximidamide scaffold to known NOS inhibitors, such as thiophene-2-carboximidamides, suggests that this compound could exhibit similar activity. researchgate.net Researchers are likely to investigate its inhibitory potency and selectivity across different NOS isoforms.
Furthermore, the versatility of the iodo-furan scaffold makes this compound a valuable intermediate in the synthesis of novel chemical libraries. By leveraging the reactivity of the iodine substituent, chemists can generate a diverse range of derivatives for screening against various biological targets. This could lead to the discovery of new chemical probes to study biological processes or new lead compounds for drug development.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₆ClIN₂O |
| Molecular Weight | 272.48 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in water |
| SMILES | C1=C(C(=O)N)OC(=C1)I.Cl |
| InChI | InChI=1S/C5H5IN2O.ClH/c6-4-1-2-5(8-4)3(7)9;/h1-2H,(H3,7,9);1H |
Synthesis of Furan-2-Carboxamide Derivatives
The synthesis of furan-2-carboxamide derivatives, a class to which 5-Iodofuran-2-carboximidamide belongs, can be achieved through various synthetic routes. A common approach involves the activation of a furan-2-carboxylic acid derivative, followed by reaction with an appropriate amine source.
| Step | Description | Reagents |
| 1. Halogenation | Introduction of iodine onto the furan (B31954) ring. | Iodine, suitable solvent |
| 2. Carboxylic Acid Activation | Conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester). | Thionyl chloride, oxalyl chloride, or a carbodiimide |
| 3. Amidation/Imidamide Formation | Reaction with an ammonia (B1221849) source or a primary amine to form the carboxamide or, through further steps, the carboximidamide. | Ammonia, ammonium (B1175870) chloride |
| 4. Salt Formation | Treatment with hydrochloric acid to form the hydrochloride salt. | HCl in a suitable solvent |
This generalized pathway highlights the key transformations required to access this class of compounds, with the specific conditions and reagents being optimized for each particular derivative. nih.govresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-iodofuran-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQRRPPOQZYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 Iodofuran 2 Carboximidamide Hydrochloride
Established Synthetic Pathways to 5-Iodofuran-2-carboximidamide Hydrochloride
The synthesis of this compound is not extensively documented in a single, dedicated procedure. However, a plausible and established pathway can be constructed by combining well-known transformations in heterocyclic and nitrile chemistry. This route typically involves the synthesis of an iodinated furan (B31954) nitrile precursor, followed by its conversion to the desired amidine hydrochloride.
Precursor Synthesis of Iodinated Furan Intermediates
The primary precursor for the synthesis of this compound is 5-iodofuran-2-carbonitrile (B2900917). The preparation of this intermediate can be approached from several starting materials, most commonly from furan-2-carbonitrile or furan-2-carboxaldehyde.
One common strategy involves the direct iodination of furan-2-carbonitrile. The furan ring is susceptible to electrophilic substitution, and the iodine is typically directed to the 5-position due to the activating and directing effects of the oxygen atom and the deactivating nature of the cyano group at the 2-position. Various iodinating agents can be employed, often in the presence of a catalyst or an oxidizing agent to generate the electrophilic iodine species.
Alternatively, a more common route begins with the more readily available furan-2-carboxaldehyde. This aldehyde can be converted to 5-iodofuran-2-carboxaldehyde through direct iodination. Subsequently, the aldehyde functional group is transformed into a nitrile. A standard method for this conversion is the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated using a reagent such as acetic anhydride (B1165640) or thionyl chloride to yield the desired 5-iodofuran-2-carbonitrile.
| Starting Material | Reagents | Intermediate | Reagents for Nitrile Formation | Final Precursor |
| Furan-2-carbonitrile | I₂, Oxidizing Agent | - | - | 5-Iodofuran-2-carbonitrile |
| Furan-2-carboxaldehyde | I₂, Oxidizing Agent | 5-Iodofuran-2-carboxaldehyde | 1. NH₂OH·HCl2. (CH₃CO)₂O | 5-Iodofuran-2-carbonitrile |
Amidination Reactions for Imidamide Formation
The conversion of the 5-iodofuran-2-carbonitrile intermediate to the target amidine is most classically achieved through the Pinner reaction. wikipedia.orgnrochemistry.com This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, also known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. wikipedia.org
In the context of synthesizing this compound, 5-iodofuran-2-carbonitrile is dissolved in an anhydrous alcohol, such as ethanol (B145695), and saturated with dry hydrogen chloride gas at low temperatures to form the ethyl imidate hydrochloride intermediate. This intermediate is typically not isolated but is reacted in situ with anhydrous ammonia to yield 5-Iodofuran-2-carboximidamide, which, in the presence of excess HCl, precipitates as the hydrochloride salt.
The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting protonated imino ester is then attacked by ammonia, leading to the displacement of the alcohol and the formation of the protonated amidine.
| Reactant | Reagents | Intermediate | Reactant | Product |
| 5-Iodofuran-2-carbonitrile | Anhydrous EtOH, Dry HCl | 5-Iodofuran-2-carboximidoate hydrochloride (Pinner Salt) | Anhydrous NH₃ | This compound |
Salt Formation and Purification Techniques
The final step in the synthesis is the formation of the stable hydrochloride salt and its purification. As the amidine is formed in the presence of hydrogen chloride, it precipitates directly as the hydrochloride salt. The crude product is typically collected by filtration.
Purification of amidine hydrochloride salts can be challenging due to their polarity and potential instability. Recrystallization is a common method, often from a polar solvent like ethanol or a mixture of solvents. researchgate.net The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities in the mother liquor.
Another purification strategy involves the use of adsorbents. The crude amidine hydrochloride can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities. In some cases, molecular sieves or macroporous adsorption resins can be used to remove specific byproducts. google.com The purified solution is then concentrated, and the product is crystallized. It is crucial to handle the free amidine base with care as it can be less stable than its hydrochloride salt.
Novel Approaches and Advancements in this compound Synthesis
While the classical Pinner reaction provides a reliable route to this compound, modern synthetic chemistry offers several avenues for improving the efficiency, selectivity, and environmental impact of this synthesis.
Chemo- and Regioselective Synthesis Strategies
The regioselectivity of the iodination of the furan ring is a critical aspect of the synthesis. While the 5-position is generally favored, the formation of other iodinated isomers is possible. Modern synthetic methods focus on achieving high regioselectivity to avoid tedious purification steps. The use of specific catalysts or directing groups can enhance the selectivity of the iodination. For instance, zeolite-catalyzed iodination has been shown to be effective for some furan derivatives, offering a milder and potentially more selective alternative to traditional methods. ic.ac.uk
Furthermore, chemo- and regioselective methods for the direct conversion of other functional groups to the iodinated amidine could be explored. For example, a one-pot procedure that combines the formation of the furan ring with subsequent iodination and amidination could significantly streamline the synthesis.
Catalyst Development for Enhanced Reaction Efficiency
The development of new catalysts can significantly improve the efficiency of both the iodination and amidination steps. For the Pinner reaction, Lewis acids have been investigated as promoters, potentially offering milder reaction conditions compared to the use of anhydrous hydrogen chloride gas. d-nb.infonih.gov
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound is most commonly achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to the corresponding amidine hydrochlorides upon treatment with ammonia. wikipedia.orgnrochemistry.com The likely precursor for this synthesis is 5-iodofuran-2-carbonitrile.
In line with the principles of green chemistry, several modifications to the traditional Pinner reaction can be implemented to enhance its environmental sustainability. These modifications focus on the use of greener solvents, alternative energy sources, and catalytic systems to minimize waste and energy consumption.
Solvent Selection: The choice of solvent is a critical aspect of green synthesis. While traditional Pinner reactions often employ anhydrous chlorinated solvents, greener alternatives are being explored. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for the Pinner reaction, offering advantages such as a high boiling point, low peroxide formation, and relative stability to acids. researchgate.net The use of a 4N HCl solution in CPME has been shown to facilitate the reaction and allows for the direct isolation of the product by simple filtration, reducing the need for extensive workup procedures. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has been demonstrated to be an effective method for accelerating organic reactions, often leading to higher yields in shorter reaction times. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of furan-2-carboxamide derivatives has been reported, suggesting its potential applicability to the Pinner synthesis of this compound. researchgate.net This approach can significantly reduce energy consumption compared to conventional heating methods.
Catalytic Approaches: While the Pinner reaction is acid-catalyzed, research into more sustainable catalytic systems for amidine synthesis is ongoing. Lewis acid-promoted Pinner reactions have been reported, which can offer milder reaction conditions. nih.gov Furthermore, copper-catalyzed protocols for the synthesis of amidines from nitriles and amines provide an alternative route that aligns with green chemistry principles by utilizing a more sustainable metal catalyst. researchgate.net
| Green Chemistry Principle | Application in Synthetic Route Design for this compound |
| Use of Greener Solvents | Replacement of traditional chlorinated solvents with alternatives like Cyclopentyl methyl ether (CPME). |
| Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. |
| Catalysis | Exploration of Lewis acid catalysis or alternative metal-catalyzed routes to minimize the use of stoichiometric reagents. |
| Waste Reduction | Simplified workup procedures, such as direct product filtration, to minimize solvent waste. |
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers three primary sites for derivatization: the furan ring, the imidamide group, and the potential for introducing linker molecules.
The iodine atom at the 5-position of the furan ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of analogues.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The reaction of 5-iodofuran derivatives with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the 5-position. This strategy has been successfully employed in the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides. mdpi.com
Other Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is widely used, other cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings can also be employed to introduce alkenyl, alkynyl, and organotin groups, respectively. These reactions provide access to a broad spectrum of structurally diverse furan derivatives.
| Cross-Coupling Reaction | Reagent | Introduced Group |
| Suzuki-Miyaura | Boronic acid/ester | Aryl, heteroaryl, alkyl |
| Heck | Alkene | Alkenyl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Stille | Organotin reagent | Various organic groups |
The imidamide group, being a nitrogen-containing functional group, is amenable to various modifications, including N-alkylation and N-acylation, as well as conversion to other functional groups like ureas and guanidines.
N-Alkylation and N-Acylation: The nitrogen atoms of the imidamide group can be alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. nih.gov N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups. Microwave-assisted synthesis has been shown to be effective for the N-acylation of similar heterocyclic compounds. researchgate.netnih.gov
Conversion to Urea (B33335) and Guanidine (B92328) Derivatives: The imidamide moiety can serve as a precursor for the synthesis of urea and guanidine derivatives. Reaction with isocyanates can lead to the formation of N-acylureas. The synthesis of guanidine derivatives can be achieved by reacting the amidine with a guanylating agent. researchgate.netgoogle.com These transformations introduce new hydrogen bonding donors and acceptors, which can significantly alter the biological activity of the parent molecule.
For applications in chemical biology, such as target identification and imaging, the introduction of reporter tags or linkers is crucial. Common reporter tags include fluorescent dyes and biotin (B1667282).
Fluorescent Labeling: Fluorescent dyes can be attached to the this compound scaffold through various conjugation strategies. If a suitable functional group is introduced via derivatization of the furan ring or the imidamide group (e.g., an amino or carboxyl group), standard bioconjugation techniques can be employed. Furan-based fluorescent probes have been developed for cancer cell imaging, demonstrating the utility of this core structure in developing fluorescent labels. researchgate.netnih.gov
Biotinylation: Biotin is a widely used affinity tag for pull-down assays and target identification. Biotinylation can be achieved by conjugating a biotin molecule containing a reactive functional group (e.g., an N-hydroxysuccinimide ester for reaction with an amine) to a suitable functional handle on the derivatized this compound. nih.gov
Click Chemistry: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for attaching reporter tags or linkers. thermofisher.cominterchim.fr An alkyne or azide (B81097) functionality can be introduced into the this compound scaffold through derivatization, which can then be "clicked" with a corresponding azide- or alkyne-modified reporter tag.
| Reporter Tag | Attachment Strategy |
| Fluorescent Dye | Conjugation to a functionalized derivative; Incorporation into a fluorescent furan-based scaffold. |
| Biotin | Reaction of an activated biotin derivative with a functionalized analogue. |
| Linker for Click Chemistry | Introduction of an alkyne or azide group for subsequent CuAAC reaction. |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Safety: The Pinner reaction involves the use of anhydrous hydrogen chloride, which is a corrosive and hazardous gas. nrochemistry.comyoutube.com On a larger scale, the handling of gaseous HCl requires specialized equipment and safety protocols. The use of a solution of HCl in a suitable solvent, such as the commercially available 4N HCl in CPME, can mitigate some of the risks associated with handling gaseous reagents. researchgate.net A thorough risk assessment should be conducted before any scale-up, considering the exothermic nature of the reaction and the potential for pressure buildup. fauske.com
Purification and Crystallization: The purification of the final amidine hydrochloride salt is a critical step. Amidine hydrochlorides are often crystalline solids, and crystallization is a preferred method for purification on a larger scale. google.comrsc.org The choice of an appropriate solvent system is crucial for obtaining a high yield of pure product. Recrystallization from a suitable solvent or solvent mixture can be effective in removing impurities. google.com For organic hydrochloride salts that are highly water-soluble, purification by column chromatography can be challenging, making crystallization an even more important technique. researchgate.net
Process Intensification: For efficient production on a larger scale, process intensification strategies can be employed. Continuous flow synthesis offers several advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. nih.gov A flow chemistry setup for the Pinner reaction could provide a safer and more controlled method for the synthesis of this compound.
| Scale-Up Consideration | Key Aspects |
| Process Safety | Safe handling of hydrogen chloride; Management of reaction exothermicity; Risk assessment. |
| Purification | Development of robust crystallization protocols; Selection of appropriate solvents; Avoidance of chromatography if possible. |
| Process Intensification | Exploration of continuous flow synthesis for improved safety and efficiency. |
Reaction Mechanisms and Mechanistic Studies Involving 5 Iodofuran 2 Carboximidamide Hydrochloride
Reactivity Profiling of the Iodofuran Moiety in 5-Iodofuran-2-carboximidamide Hydrochloride
The reactivity of the this compound is largely dictated by the interplay of the furan (B31954) ring, the iodine atom at the 5-position, and the protonated carboximidamide group at the 2-position. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Nucleophilic aromatic substitution on furan rings is generally difficult due to the electron-rich nature of the ring. quimicaorganica.org However, the presence of electron-withdrawing groups can facilitate such reactions. quimicaorganica.orglibretexts.org The protonated carboximidamide group in this compound would significantly increase the electrophilicity of the furan ring, potentially enabling nucleophilic attack. The iodine atom at the C5 position can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing substituent at the C2 position.
| Reaction Type | Predicted Reactivity | Influencing Factors |
| Electrophilic Substitution | Moderately reactive | - Electron-rich furan ring- Deactivating effect of the C2-carboximidamide group |
| Nucleophilic Substitution | Potentially reactive | - Electron-withdrawing C2-carboximidamide group- Iodine as a leaving group |
The iodine atom in this compound is a key functional group for a variety of transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. libretexts.orgchemguide.co.uk This facilitates the introduction of a wide range of nucleophiles at the C5 position.
Furthermore, the iodine substituent makes the compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C5 position. These reactions are powerful tools for the synthesis of complex molecules. The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl iodide to a low-valent transition metal catalyst, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of Heck and Sonogashira reactions), and finally, reductive elimination to yield the product and regenerate the catalyst.
| Transformation | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Pd catalyst, boronic acid | 5-Aryl/vinyl-furan derivative |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | 5-Alkynyl-furan derivative |
| Heck Coupling | Pd catalyst, alkene | 5-Alkenyl-furan derivative |
| Buchwald-Hartwig Amination | Pd catalyst, amine | 5-Amino-furan derivative |
Mechanistic Aspects of Imidamide Group Transformations
The carboximidamide group, also known as an amidine, is a versatile functional group with a rich reaction chemistry. Its properties are heavily influenced by tautomerism, resonance, and protonation state.
Amidines can exist in different tautomeric forms. iucr.orgresearchgate.net For 5-Iodofuran-2-carboximidamide, protonation occurs on the imino nitrogen, and the positive charge is delocalized across the N-C-N system through resonance. researchgate.net This charge delocalization contributes to the stability of the protonated form.
The resonance structures indicate that the C-N bonds have a significant double bond character, which affects their rotational barrier and reactivity. The delocalization of the positive charge also influences the acidity of the N-H protons.
Amidines are among the strongest organic bases due to the resonance stabilization of their conjugate acids. researchgate.netusp.br The pKa of an amidine is a measure of the acidity of its protonated form. The pKa values for amidines can vary over a wide range, typically from 5 to 12, depending on the substituents. researchgate.net For this compound, the electron-withdrawing nature of the 5-iodofuran group is expected to decrease the basicity of the amidine, resulting in a lower pKa compared to alkyl or aryl amidines.
The determination of pKa can be performed using various experimental techniques such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy. usp.br Computational methods can also be employed to predict pKa values. usp.bracs.org
| Parameter | Predicted Value/Characteristic | Influencing Factors |
| pKa | Lower than typical amidines (estimated 8-10) | Electron-withdrawing 5-iodofuran group |
| Basicity | Moderately basic | Resonance stabilization of the conjugate acid |
Participation in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the synthesis of complex molecules. organic-chemistry.orgxjenza.orgmdpi.com Cascade reactions, which involve a series of intramolecular reactions, also provide rapid access to intricate molecular architectures. researchgate.netacs.orgrsc.org
This compound possesses multiple reactive sites, making it a potential candidate for participation in MCRs and cascade processes. The amidine moiety can act as a nucleophile or a building block in the formation of new heterocyclic rings. For instance, it could react with carbonyl compounds and isocyanides in Ugi-type reactions.
The iodofuran part of the molecule can also be involved in cascade reactions. For example, a cross-coupling reaction at the C5 position could be followed by an intramolecular cyclization involving the carboximidamide group or a substituent introduced via the coupling reaction. Such cascade processes could lead to the formation of novel fused heterocyclic systems.
Investigations into Reaction Kinetics and Thermodynamics
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented reaction kinetics and thermodynamics for this compound. Despite the compound's relevance as a potential intermediate in organic synthesis and medicinal chemistry, specific experimental or computational studies detailing its kinetic and thermodynamic profile appear to be unavailable in publicly accessible research.
Detailed research into the kinetics, including the rate of reaction, order of reaction, and the influence of various parameters such as temperature, concentration, and catalysts on reactions involving this compound, has not been reported. Consequently, essential kinetic data, including rate constants and activation energies, which are crucial for understanding the speed and mechanism of its chemical transformations, remain uncharacterized.
Similarly, there is a lack of information regarding the thermodynamics of reactions involving this compound. Key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, which would provide insight into the spontaneity and energy changes during its chemical processes, have not been determined. This absence of data limits the ability to predict the feasibility and equilibrium position of potential reactions.
While studies on other furan derivatives offer some general understanding of the reactivity of the furan ring system, the specific electronic and steric effects of the 5-iodo and 2-carboximidamide hydrochloride substituents make direct extrapolation of kinetic and thermodynamic data unreliable. The electron-withdrawing nature of the carboximidamidium group and the influence of the iodine atom at the 5-position are expected to significantly modulate the reactivity of the furan core, necessitating specific studies for accurate characterization.
In the absence of dedicated research, the reaction mechanisms, kinetics, and thermodynamics of this compound remain speculative. Further experimental and computational investigations are required to elucidate these fundamental chemical properties, which would be invaluable for the optimization of synthetic routes and the development of new applications for this compound.
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, the connectivity, chemical environment, and spatial proximity of nuclei can be mapped out.
Proton (¹H) NMR Studies of Imidamide and Furan (B31954) Protons
In a ¹H NMR spectrum of 5-Iodofuran-2-carboximidamide hydrochloride, distinct signals corresponding to the different types of protons are anticipated. The protons of the furan ring, being in a heteroaromatic system, would typically appear in the downfield region of the spectrum. The presence of the electron-withdrawing iodine atom at the 5-position and the carboximidamide group at the 2-position would influence the chemical shifts of the furan protons at positions 3 and 4. These protons would likely appear as doublets due to coupling with each other.
The protons of the imidamide group (-C(=NH)NH₂) would also exhibit characteristic signals. The NH and NH₂ protons are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding and exchange processes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan H-3 | δ 7.0 - 7.5 | d |
| Furan H-4 | δ 6.5 - 7.0 | d |
| Imidamide NH | δ 9.0 - 10.0 | br s |
| Imidamide NH₂ | δ 8.0 - 9.0 | br s |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Carbon (¹³C) NMR and Heteronuclear Correlations
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the furan ring would resonate in the aromatic region, with the carbon atom bonded to the iodine (C-5) showing a significantly different chemical shift compared to unsubstituted furan due to the heavy atom effect. The carbon of the carboximidamide group (C=N) would also have a characteristic chemical shift in the downfield region.
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming assignments. An HSQC experiment would correlate the signals of the furan protons with their directly attached carbon atoms. An HMBC experiment would reveal longer-range correlations (typically over 2-3 bonds), for instance, showing correlations between the furan protons and the carboximidamide carbon, thereby confirming the connectivity of the substituent to the furan ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Furan C-2 | δ 140 - 150 |
| Furan C-3 | δ 110 - 120 |
| Furan C-4 | δ 115 - 125 |
| Furan C-5 | δ 80 - 90 |
| Carboximidamide C | δ 155 - 165 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
NOESY and ROESY for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. For this compound, these experiments could provide insights into the preferred orientation of the carboximidamide group relative to the furan ring. For instance, a NOE correlation between one of the imidamide protons and a nearby furan proton would indicate their close spatial arrangement. This information is particularly useful for understanding the three-dimensional structure of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. For this compound, HRMS would be used to confirm its elemental composition. By comparing the experimentally determined exact mass of the molecular ion with the calculated theoretical mass for the chemical formula C₅H₅IN₂O·HCl, the identity of the compound can be confirmed with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
In an MS/MS experiment of 5-Iodofuran-2-carboximidamide, characteristic fragmentation pathways would be expected. These could include the loss of the iodine atom, cleavage of the carboximidamide group, or fragmentation of the furan ring. The analysis of these fragment ions provides corroborating evidence for the structure elucidated by NMR spectroscopy. For example, the observation of a fragment corresponding to the iodofuran moiety would support the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. For instance, the N-H stretching vibrations of the carboximidamide group would likely appear as broad bands in the region of 3300-3100 cm⁻¹. The C=N stretching of the imide group would be anticipated in the 1680-1620 cm⁻¹ range. Vibrations associated with the furan ring, including C-H, C-O, and C=C stretching, would also produce distinct peaks. The C-I stretching vibration would be expected at lower wavenumbers, typically below 600 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals. Therefore, the C=C bonds within the furan ring and the C-I bond would be expected to be strongly Raman active. The presence of the hydrochloride would likely influence the hydrogen bonding environment, causing shifts in the vibrational frequencies of the N-H and C=N groups compared to the free base.
A hypothetical data table of expected vibrational modes is presented below.
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amidinium) | 3300-3100 | IR |
| C-H Stretch (Furan) | 3150-3100 | IR, Raman |
| C=N Stretch (Imide) | 1680-1620 | IR, Raman |
| C=C Stretch (Furan Ring) | 1600-1450 | IR, Raman |
| C-O-C Stretch (Furan Ring) | 1250-1050 | IR, Raman |
Note: This table is predictive and not based on experimental data.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a wealth of structural information for this compound.
The resulting crystal structure would provide unambiguous proof of the compound's identity and stereochemistry. Key crystallographic parameters that would be determined are presented in the hypothetical table below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) (g/cm³) | Calculated density of the crystal |
Note: This table represents the type of data obtained from an X-ray crystallography experiment and is not based on actual data for the specified compound.
Theoretical and Computational Chemistry of 5 Iodofuran 2 Carboximidamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Iodofuran-2-carboximidamide hydrochloride, such studies would provide critical insights into its stability, reactivity, and electronic characteristics.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
Prediction of Reactivity Descriptors and Reaction Pathways
Computational chemistry provides powerful tools to predict the reactivity of a molecule. By calculating various electronic and structural properties, known as reactivity descriptors, insights into the most probable sites for electrophilic and nucleophilic attack can be gained.
Reactivity Descriptors:
Key reactivity descriptors for this compound would be derived from Density Functional Theory (DFT) calculations. These descriptors include Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring and the iodine atom, suggesting these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carboximidamide group and the C-I bond, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are anticipated around the nitrogen atoms of the carboximidamide group and the oxygen of the furan ring, highlighting them as likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms of the amidine group and potentially a region of slight positive potential (a "sigma-hole") on the iodine atom, making it susceptible to nucleophilic or halogen bonding interactions.
Fukui Functions: Fukui functions offer a more quantitative measure of the reactivity at specific atomic sites. researchgate.net These functions are calculated from changes in electron density and can pinpoint the atoms most susceptible to nucleophilic (f k+), electrophilic (f k-), and radical (f k0) attack. For this compound, the carbon atom attached to the iodine (C5) and the carbon of the carboximidamide group (C2) are expected to be key reactive centers.
A hypothetical table of condensed Fukui indices for this compound is presented below, based on general principles of reactivity for similar structures.
| Atomic Site | f k+ (for nucleophilic attack) | f k- (for electrophilic attack) |
| C2 (carboximidamide) | High | Low |
| C5 (iodo-substituted) | Moderate | High |
| N (imidamide) | Low | High |
| O (furan) | Low | Moderate |
| I (iodine) | Moderate | Moderate |
Reaction Pathways:
Computational modeling can also be employed to predict and analyze potential reaction pathways.
Cross-Coupling Reactions: The iodine substituent on the furan ring makes this compound a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. DFT calculations can model the transition states and intermediates of these reactions to predict the most favorable conditions and potential byproducts.
Nucleophilic Substitution: The carboximidamide group, particularly when protonated as the hydrochloride salt, can influence the electron density of the furan ring. The iodine atom can potentially be displaced by strong nucleophiles. Computational studies can elucidate the mechanism (e.g., SNAr) and activation energies for such transformations.
Reactions involving the Carboximidamide Group: The carboximidamide moiety itself is reactive. For instance, studies on furan-2-carboximidamides have shown they can undergo oxidative rearrangement. researchgate.net Computational chemistry can be used to explore the mechanisms of such rearrangements and other reactions like hydrolysis or reactions with electrophiles at the nitrogen atoms.
In Silico Screening and Virtual Library Generation using this compound as a Scaffold
The structural features of this compound, namely the furan core, the iodine atom for further functionalization, and the basic carboximidamide group, make it an attractive scaffold for the design of new bioactive molecules.
In Silico Screening:
In silico screening, particularly molecular docking, is a computational technique used to predict the binding affinity and mode of a small molecule to a biological target, typically a protein. The furan scaffold is present in many biologically active compounds, and furan-based derivatives have been the subject of numerous in silico screening studies for various therapeutic targets. researchgate.netinnovareacademics.innih.govmdpi.comijpsr.com
For example, a virtual screening campaign could be designed where this compound and its derivatives are docked into the active site of a target enzyme. The carboximidamide group can act as a hydrogen bond donor and acceptor, while the furan ring can engage in hydrophobic or π-stacking interactions. The iodine atom can be involved in halogen bonding or serve as a handle for further chemical modification to improve binding affinity.
A typical workflow for an in silico screening campaign involving this scaffold would be:
Target Selection: Identifying a protein target implicated in a disease.
Scaffold Docking: Docking this compound into the active site of the target to assess its initial binding potential.
Virtual Library Generation: Creating a library of virtual compounds based on the scaffold (see below).
High-Throughput Virtual Screening: Docking the entire virtual library against the target.
Hit Identification and Optimization: Identifying the most promising candidates for further computational analysis (e.g., molecular dynamics simulations) and eventual synthesis and biological testing.
Virtual Library Generation:
Virtual library generation is the in silico creation of a large, diverse set of molecules based on a common core structure or scaffold. researchgate.netnih.govyoutube.com this compound is an excellent starting point for creating a focused library for several reasons:
Multiple Diversification Points: The scaffold has at least three points for chemical modification: the iodine atom, the nitrogen atoms of the carboximidamide group, and potentially the C3 and C4 positions of the furan ring.
Reaction-Based Enumeration: Virtual libraries can be generated by applying known chemical reactions in silico. For instance, a virtual library could be created by computationally performing Suzuki coupling reactions at the iodine position with a diverse set of boronic acids.
Fragment-Based Growth: Fragments can be computationally added to the scaffold to explore interactions with different sub-pockets of a protein's binding site.
A hypothetical virtual library generated from this compound could be structured as follows:
| Scaffold Position | R-Group Variation | Reaction Type Applied Virtually |
| C5 (from Iodine) | Aryl, Heteroaryl, Alkyl, Alkenyl groups | Suzuki, Stille, Sonogashira |
| N (imidamide) | Acyl, Sulfonyl, Alkyl groups | Acylation, Sulfonylation, Alkylation |
| C3/C4 (furan ring) | Halogens, Nitro, Alkyl groups | Electrophilic Aromatic Substitution |
The resulting virtual library can then be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness before being used in virtual screening campaigns. This approach allows for the efficient exploration of a vast chemical space around the this compound scaffold to identify novel and potent bioactive compounds.
Molecular Recognition and Mechanistic Investigations in Chemical Biology
Exploration of Molecular Interactions with Biological Macromolecules In Vitro and In Silico
Detailed studies elucidating the interactions of 5-Iodofuran-2-carboximidamide hydrochloride with biological macromolecules such as proteins and nucleic acids are not presently found in the reviewed literature.
Protein-Ligand Docking Studies (e.g., enzyme active sites, DNA/RNA grooves)
No specific protein-ligand docking studies for this compound are publicly accessible. Computational docking is a critical tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Such studies would typically provide insights into the potential binding modes of the compound within, for example, an enzyme's active site or the groove of a DNA or RNA strand. The absence of this data means that the specific molecular targets and the nature of the binding interactions for this compound remain speculative.
Characterization of Binding Affinities through Biophysical Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)
There is no available data from biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for this compound. These techniques are essential for quantitatively characterizing the binding affinity, kinetics, and thermodynamics of ligand-receptor interactions. Without such experimental validation, the strength and specificity of any potential interactions with biological targets cannot be confirmed.
Structure-Activity Relationship (SAR) Studies for Research Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, there is a lack of published research in this area.
Elucidation of Key Pharmacophoric Features for Target Engagement
The identification of key pharmacophoric features—the essential steric and electronic properties necessary for optimal molecular interactions with a specific biological target—has not been described for this compound. This information is crucial for the rational design of more potent and selective molecules.
Mechanistic Studies of Molecular Perturbation and Functional Modulation
There is no information available regarding the mechanistic studies of this compound. Research in this area would focus on how the binding of this compound to a biological target leads to a downstream functional modulation, providing a deeper understanding of its mode of action at a cellular and molecular level.
The Chemical Compound this compound: An Analysis of Publicly Available Research
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the precise contexts of molecular recognition, mechanistic investigations in chemical biology, and its role as a chemical probe.
Extensive searches for this particular compound did not yield any specific studies detailing its in vitro inhibition kinetics, such as the determination of enzyme inhibition constants (Kᵢ). Consequently, no data is available to populate a table on its enzymatic targets or inhibitory activity.
Similarly, the scientific literature does not appear to contain any investigations into the potential allosteric modulation mechanisms of This compound . There are no published findings on whether this compound acts as an allosteric modulator, nor any elucidation of the mechanisms that would be involved.
Furthermore, there is no available research documenting the use of This compound as a chemical probe for the delineation of cellular pathways in non-clinical systems. Its application in pathway analysis and target identification has not been described in the accessible scientific literature.
Applications in Advanced Chemical and Materials Research
Utilization as a Building Block in Complex Molecular Architectures
The furan (B31954) nucleus is a common motif in a plethora of natural products and pharmacologically active compounds, making it an attractive scaffold in medicinal chemistry and drug discovery. The presence of a halogen, specifically iodine, on the furan ring at the 5-position provides a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular frameworks.
Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of compounds for high-throughput screening. 5-Iodofuran-2-carboximidamide hydrochloride can serve as a valuable building block in this context. The iodo-furan moiety is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netrsc.orgysu.amcore.ac.uknih.gov These reactions allow for the systematic introduction of a wide range of chemical diversity at the 5-position of the furan ring.
The furan ring itself can act as a rigid scaffold to mimic peptide secondary structures, making it a suitable core for the synthesis of peptidomimetics. nih.govnih.govresearchgate.netcam.ac.ukspringernature.com By coupling different amino acid derivatives or other pharmacophoric groups to the furan core via the carboximidamide group and diversifying the 5-position through cross-coupling, large and diverse libraries of peptidomimetics can be generated.
Furthermore, the principles of macrocyclization can be applied to furan-containing precursors to generate libraries of macrocycles. nih.govresearchgate.net Intramolecular coupling strategies, potentially involving the iodo and carboximidamide functionalities, could lead to the formation of novel macrocyclic architectures with potential applications in drug discovery and materials science.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Diversification
| Coupling Reaction | Reactant | Catalyst/Conditions | Potential Product Class |
| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/heteroaryl-furan-2-carboximidamides |
| Stille Coupling | Organostannanes | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | 5-Alkyl/alkenyl/aryl-furan-2-carboximidamides |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, Base | 5-Alkynyl-furan-2-carboximidamides |
| Heck Coupling | Alkenes | Pd catalyst, Base | 5-Alkenyl-furan-2-carboximidamides |
Multivalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced affinity and selectivity for their biological targets compared to their monovalent counterparts. The design of such ligands typically involves a central scaffold to which the binding moieties are attached. The furan core of this compound can be envisioned as a potential scaffold for the development of multivalent ligands. researchgate.net
Following initial diversification at the 5-position, the carboximidamide group and potentially other positions on the furan ring could be functionalized with multiple copies of a known ligand for a specific biological target. This approach could lead to the development of potent and selective inhibitors or probes for various proteins and receptors.
Development of Radiolabeled Analogs for Preclinical Imaging Research
Radioiodinated compounds are widely used in nuclear medicine for diagnostic imaging and targeted radiotherapy. nih.gov The presence of a stable iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled analogs for preclinical research.
Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are two commonly used radioisotopes of iodine for single-photon emission computed tomography (SPECT) and in vitro assays, respectively. The introduction of these radioisotopes into the this compound molecule can be achieved through isotopic exchange reactions or by synthesis from a non-iodinated precursor.
A common method for radioiodination is electrophilic substitution on an activated aromatic ring. nih.gov In the case of a precursor such as furan-2-carboximidamide, direct radioiodination could be achieved using a source of radioactive iodide (e.g., Na¹²³I or Na¹²⁵I) in the presence of an oxidizing agent.
Table 2: Common Oxidizing Agents for Electrophilic Radioiodination
| Oxidizing Agent | Description |
| Chloramine-T | A mild oxidizing agent commonly used for radioiodination of proteins and small molecules. |
| Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | A solid-phase oxidizing agent that is insoluble in water, allowing for easier separation from the reaction mixture. |
| Lactoperoxidase | An enzyme that catalyzes the oxidation of iodide in the presence of hydrogen peroxide, offering a milder and more specific labeling method. |
For any radiolabeled compound to be useful in preclinical imaging, its radiochemical purity and stability must be rigorously evaluated. researchgate.netymaws.comunm.eduglycomscan.comnih.govpharmtech.com Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form. This is typically assessed using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radiation detector.
Stability studies are crucial to ensure that the radiolabeled compound does not degrade under storage conditions or in a biological environment, which could lead to the release of free radioiodide and misleading imaging results. These studies involve analyzing the radiochemical purity of the compound at various time points after its preparation and under different conditions (e.g., in saline, serum).
Applications in Sensing and Detection Methodologies
Furan-containing molecules have been explored as fluorescent chemosensors for the detection of various analytes. nih.govresearchgate.netresearchgate.netnih.govencyclopedia.pubsc.edu The furan ring can act as a part of a conjugated system, and its photophysical properties can be modulated by the binding of an analyte to a recognition site on the molecule.
The this compound scaffold could be functionalized to create novel chemical sensors. The carboximidamide group, with its potential for hydrogen bonding and coordination with metal ions, could serve as a recognition site. nih.gov The furan ring, when incorporated into a larger conjugated system through modification at the 5-position, could act as the fluorophore. The binding of an analyte to the carboximidamide group could induce a change in the electronic properties of the conjugated system, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence). Such sensors could find applications in environmental monitoring, clinical diagnostics, and molecular biology research.
Design of Fluorescent or Chromogenic Probes
A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the design or application of this compound as a fluorescent or chromogenic probe. While furan-containing molecules are utilized in the development of fluorescent probes for various applications, including cancer cell imaging, specific research leveraging the 5-iodo and 2-carboximidamide substitutions for this purpose has not been reported. nih.gov The development of such probes typically involves the strategic incorporation of fluorophores and recognition moieties to enable the detection of specific ions, molecules, or environmental changes. The potential of this compound in this context remains a theoretical consideration without empirical data.
Sensors for Specific Analytes in Research Matrices
Similarly, there is no available research on the application of this compound as a sensor for specific analytes in research matrices. The development of chemical sensors relies on the principle of a detectable response, often optical or electrochemical, upon interaction with a target analyte. The carboximidamide group could theoretically act as a binding site for certain analytes, and the furan scaffold could be part of a larger signaling unit. However, without experimental validation and characterization, its efficacy and selectivity as a sensor remain unknown.
Future Research Directions and Unexplored Potential of 5 Iodofuran 2 Carboximidamide Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The traditional batch synthesis of pharmaceutical intermediates often faces challenges related to safety, scalability, and reproducibility. stolichem.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages for the synthesis of compounds like 5-Iodofuran-2-carboximidamide hydrochloride. researchgate.netspringerprofessional.de The synthesis of halogenated heterocycles can involve highly exothermic reactions or the use of hazardous reagents. rsc.org Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer and temperature control, mitigating risks of thermal runaways and improving reaction selectivity. stolichem.comrsc.org
Future research should focus on developing a continuous-flow synthesis for this compound. This would enable safer handling of iodinating agents and potentially unstable intermediates. rsc.org Furthermore, flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, which can lead to higher yields and purity. atomfair.com
The integration of flow reactors with automated synthesis platforms could revolutionize the exploration of the chemical space around this scaffold. biovanix.cominnovationnewsnetwork.comnus.edu.sg Automated systems can perform multi-step syntheses and purifications with minimal human intervention, enabling the rapid generation of a library of derivatives. innovationnewsnetwork.comresearchgate.net This high-throughput synthesis would be invaluable for structure-activity relationship (SAR) studies.
Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Heterocycles
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage for 5-Iodofuran-2-carboximidamide HCl |
|---|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous materials. stolichem.com | Intrinsically safer due to small reaction volumes and superior heat control. stolichem.com | Enhanced safety in handling iodinating agents and managing reaction exotherms. |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by running the system for longer periods. atomfair.com | Facilitates production of larger quantities for further studies. |
| Reproducibility | Can be variable between batches. | High reproducibility due to precise control of parameters. | Ensures consistent quality of the synthesized compound. |
| Reaction Control | Less precise control over temperature and mixing. | Excellent control over reaction time, temperature, and mixing. atomfair.com | Improved yield and purity by minimizing side reactions. |
Expansion of Computational Methodologies for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery and development process by predicting molecular properties and interactions. alliedacademies.orglongdom.org For this compound, computational methods can provide deep insights into its chemical behavior and guide the design of new analogues with improved biological activity. nih.govjstar-research.com
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure of the molecule. acs.org This can help predict the reactivity of the furan (B31954) ring, the stability of the C-I bond, and the protonation state of the carboximidamide group, which is crucial for its interaction with biological targets. acs.orgnih.gov Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents and biomolecules, providing a dynamic picture of its behavior in a biological environment. psu.edu
A significant future direction is the use of these computational tools for the predictive design of new derivatives. openmedicinalchemistryjournal.com By creating in silico libraries of modified compounds, it is possible to perform virtual screening to predict their binding affinity to specific protein targets. longdom.orgopenmedicinalchemistryjournal.com This approach can prioritize the synthesis of the most promising candidates, saving time and resources. alliedacademies.org
Table 2: Application of Computational Methods for this compound
| Computational Method | Application | Potential Insights |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Electronic structure calculation, reaction mechanism studies. acs.org | Prediction of reactivity, bond stability, and spectroscopic properties. |
| Molecular Docking | Predicting the binding mode and affinity to a biological target. openmedicinalchemistryjournal.com | Identification of key interactions and guidance for lead optimization. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. psu.edu | Understanding conformational changes and the stability of ligand-protein complexes. |
| QSAR (Quantitative Structure-Activity Relationship) | Relating chemical structure to biological activity. nih.gov | Building predictive models to design new compounds with enhanced activity. |
Development of Novel Analytical Tools Specific to Imidamide and Iodinated Furan Chemistry
The development of robust and specific analytical methods is critical for the successful progression of any new chemical entity through the drug development pipeline. The unique chemical features of this compound—the iodinated furan ring and the basic amidine group—present specific analytical challenges. iupac.orgsemanticscholar.org
Future research should focus on developing advanced analytical techniques for the characterization and quantification of this compound and its potential metabolites or degradation products. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for the selective identification of organic iodine compounds. researchgate.net The development of specific LC-HRMS methods would be essential for pharmacokinetic and metabolism studies.
Given the potential for the integration of synthesis with flow chemistry, there is a need for in-line analytical tools for real-time reaction monitoring. researchgate.net Technologies such as process analytical technology (PAT), including in-line spectroscopy (e.g., IR, Raman) or compact mass spectrometry, could be integrated into a flow synthesis setup. This would allow for immediate feedback on reaction progress, enabling rapid optimization and ensuring consistent product quality. The stability of the compound, particularly the C-I bond and the amidine group, under various conditions also needs to be thoroughly investigated using stability-indicating analytical methods. bioanalysis-zone.com
Emerging Roles in Supramolecular Chemistry and Materials Science
Beyond its potential pharmaceutical applications, the structural motifs of this compound make it an interesting building block for supramolecular chemistry and materials science. The iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction that is increasingly being used in crystal engineering to design novel solid-state architectures. acs.orgrsc.orgresearchgate.net
The carboximidamide group is a strong hydrogen bond donor and acceptor, and upon protonation, forms an amidinium ion that can engage in strong charge-assisted hydrogen bonds. wikipedia.orgyoutube.com The furan ring, with its π-system, can participate in π-stacking interactions. acs.orgwikipedia.org The combination of these functionalities—halogen bonding, hydrogen bonding, and π-stacking—offers a rich platform for the design of self-assembling systems.
Future research could explore the use of this compound and its derivatives as tectons for the construction of co-crystals, liquid crystals, and functional organic materials. rsc.org The ability to form well-defined supramolecular structures could lead to materials with interesting photophysical, electronic, or porous properties. The amidine functionality is also known to be a useful ligand in coordination chemistry and a component in functional materials like perovskite solar cells, suggesting further avenues for exploration. wikipedia.org
Conclusion
Summary of Key Research Findings and Methodological Advancements
5-Iodofuran-2-carboximidamide hydrochloride is a strategically important molecule whose synthesis can be achieved via the Pinner reaction from 5-iodofuran-2-carbonitrile (B2900917). Its structure is characterized by the presence of a reactive C-I bond and a protonated amidine functionality. The key value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of more complex molecules through functionalization at both the iodo and carboximidamide positions. Methodological advancements in cross-coupling reactions have significantly expanded the synthetic utility of such iodo-substituted heterocycles.
Outlook on the Continued Academic Significance of this compound
The academic significance of this compound is poised to grow, driven by the continuous demand for novel molecular scaffolds in drug discovery and materials science. Its ability to serve as a platform for diversity-oriented synthesis will likely make it a valuable tool for academic research groups exploring new chemical space. Future research will likely focus on exploring the full range of its reactivity and the biological and material properties of its derivatives.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the structural stability of 5-Iodofuran-2-carboximidamide hydrochloride under varying pH conditions?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, FT-IR) to monitor structural changes across pH ranges (2–12). Combine with thermogravimetric analysis (TGA) to assess thermal stability. Validate results against computational simulations (e.g., DFT calculations) to predict protonation states and iodine-furan ring interactions. Ensure replication across three independent trials to confirm reproducibility .
Q. How can researchers optimize synthetic yields of this compound while minimizing by-products?
- Methodological Answer : Employ a fractional factorial design to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use HPLC to quantify intermediates and by-products. Statistical tools (e.g., ANOVA) can identify significant factors. Reference kinetic studies on analogous iodinated furans to refine reaction timelines .
Q. What analytical methods are critical for assessing the purity of this compound in aqueous solutions?
- Methodological Answer : Combine reversed-phase HPLC with UV-Vis detection (λ = 254 nm) for separation and quantification. Validate via mass spectrometry (LC-MS) and elemental analysis (C, H, N, I). Cross-reference with X-ray crystallography for structural confirmation. Document impurities using a threshold of ≥99% purity for pharmacological studies .
Advanced Research Questions
Q. How should researchers address contradictory findings in the compound’s cytotoxicity across different cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀) in triplicate across diverse cell lines (cancer vs. normal). Use RNA sequencing to identify differential gene expression linked to metabolic pathways. Apply mediation analysis (e.g., structural equation modeling) to isolate variables like membrane permeability or efflux pumps .
Q. What experimental design is suitable for evaluating long-term stability of this compound in biological matrices?
- Methodological Answer : Perform accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via UPLC-QTOF-MS. Use longitudinal mixed-effects models to predict shelf-life, incorporating time × storage condition interactions. Include negative controls to rule out matrix interference .
Q. How can mechanistic studies distinguish between direct and indirect interactions of the compound with target enzymes?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics. Pair with competitive inhibition assays using isotopic labeling (e.g., ¹⁴C). Validate via molecular docking simulations (AutoDock Vina) and mutagenesis studies on enzyme active sites. Triangulate data using Bayesian statistical models .
Data Contradiction and Validation
Q. How to resolve discrepancies in the compound’s solubility reported in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods at 25°C. Compare results with COSMO-RS computational predictions. Assess solvent purity via gas chromatography. Publish raw datasets with measurement uncertainties to facilitate meta-analysis .
Q. What statistical frameworks are robust for analyzing time-dependent pharmacological effects of this compound?
- Methodological Answer : Apply time-lagged panel regression models to distinguish acute vs. chronic effects. Use bootstrapping (1,000 resamples) to estimate confidence intervals for EC₅₀ values. Include covariates like metabolic clearance rates to reduce omitted-variable bias .
Tables for Methodological Reference
| Parameter | Technique | Validation Criteria |
|---|---|---|
| Structural stability | NMR, DFT simulations | <1% deviation in bond angles vs. X-ray |
| Synthetic yield optimization | HPLC, factorial design | Yield >85%, by-products <2% |
| Cytotoxicity mediation | RNA-seq, SEM | FDR-adjusted p <0.05, pathway enrichment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
